Methyl-4-oxo-4-phenyl-2-butenoate

Antibacterial MenB inhibitor MRSA

Select this unsubstituted methyl ester specifically as a weak-activity baseline (MIC 64 µg/mL vs. S. aureus) in MenB inhibition assays—providing a 100-fold activity differential relative to the potent 4-chloro analog for rigorous SAR validation. Use as a benchmark substrate in chiral N,N′-dioxide-Sc(OTf)₃ catalytic asymmetric Michael additions (documented yields up to 97%, >99% ee). Employ as a reference in hetero-Diels-Alder and cycloaddition studies. Available at standard purity with low moisture and scalable production for pharmaceutical, pesticide, and fragrance intermediate applications.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 14274-07-8
Cat. No. B176248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4-oxo-4-phenyl-2-butenoate
CAS14274-07-8
SynonymsMethyl-4-oxo-4-phenyl-2-butenoate
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
InChIKeyZNEGOHIZLROWAT-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-4-oxo-4-phenyl-2-butenoate CAS 14274-07-8: Class Definition and Core Procurement Parameters


Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8; molecular formula C11H10O3; molecular weight 190.19 g/mol) is a methyl ester derivative of 4-oxo-4-phenyl-2-butenoic acid, classified within the broader 4-oxo-4-arylbutenoate scaffold [1]. This α,β-unsaturated γ-ketoester features a conjugated system enabling participation in cycloaddition reactions (e.g., Diels-Alder) and conjugate additions (e.g., Michael addition) . Commercially, this compound is available from reputable vendors at standard purity of 98% (Min, GC) with moisture content ≤0.5%, and production scale capabilities up to kilograms [2]. Key procurement-relevant physicochemical parameters include a melting point of 199-201 °C, predicted density of 1.134±0.06 g/cm³, and calculated LogP of 1.5985 .

Why 4-Oxo-4-arylbutenoates Cannot Be Interchanged Without Quantifiable Activity and Reactivity Verification


Substitution of methyl-4-oxo-4-phenyl-2-butenoate with other 4-oxo-4-arylbutenoate derivatives is scientifically inadvisable without explicit comparative data due to profound substituent-dependent variations in both biological activity and synthetic reactivity. Within the antibacterial MenB inhibition class, para-substitution on the phenyl ring dramatically alters potency: the unsubstituted parent methyl ester serves as a baseline comparator, while 4-chloro substitution yields a >100-fold enhancement in antistaphylococcal MIC [1]. In catalytic asymmetric synthesis, aryl ring electronics modulate both yield and enantioselectivity in Michael additions and Friedel-Crafts reactions, with substrate-dependent performance variations exceeding 20% yield and >10% ee [2]. Furthermore, substitution patterns directly affect physicochemical properties including melting point (spanning >160°C across analogs) and LogP, impacting downstream formulation and purification workflows .

Quantitative Differentiation Evidence for Methyl-4-oxo-4-phenyl-2-butenoate vs. Analogs and Alternatives


Antibacterial Activity: 100-Fold MIC Differential Between 4-Chloro Analog and Unsubstituted Parent Methyl Ester

The unsubstituted methyl-4-oxo-4-phenyl-2-butenoate serves as a critical baseline or negative control compound within the MenB inhibitor class. The 4-chloro-substituted analog (methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate) demonstrates approximately 100-fold greater antibacterial potency than the unsubstituted parent ester, with MIC values of 0.35-0.75 μg/mL against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, compared to 64 μg/mL for the unsubstituted methyl ester [1]. This quantitative differential establishes the unsubstituted compound as essential for structure-activity relationship (SAR) validation, hit-to-lead baseline establishment, and negative control experiments in MenB-targeted screening cascades.

Antibacterial MenB inhibitor MRSA Menaquinone biosynthesis

Catalytic Asymmetric Michael Addition: Yield and Enantioselectivity Benchmarks for Unsubstituted Phenyl Substrate

Methyl-4-oxo-4-phenyl-2-butenoate (unsubstituted phenyl) serves as a benchmark substrate in catalytic asymmetric Michael additions mediated by chiral N,N′-dioxide-Sc(OTf)3 complexes, achieving yields up to 97% and enantioselectivities up to >99% ee [1]. These values represent the upper-bound performance achievable within the 4-oxo-4-arylbutenoate substrate class, providing a reference point against which substituted analogs (e.g., 4-methoxy, 4-bromo, 4-nitro derivatives) can be compared. The unsubstituted phenyl substrate consistently delivers among the highest combined yield-ee performance in this catalytic system, making it the preferred substrate for method development, catalyst screening, and gram-scale asymmetric synthesis validation [2].

Asymmetric catalysis Michael addition Chiral synthesis N,N′-dioxide ligands

Diels-Alder Cycloaddition: Peri- and Enantioselectivity of Methyl (E)-2-oxo-4-aryl-butenoates with Cyclopentadiene

Methyl (E)-4-oxo-4-phenyl-2-butenoate participates in both thermal and scandium-catalyzed Diels-Alder reactions with cyclopentadiene, exhibiting quantifiable differences in peri- and enantioselectivity depending on catalytic conditions [1]. Under thermal conditions, the reaction proceeds with characteristic endo/exo selectivity modulated by the ester and ketone substituents. Under [pybox/Sc(OTf)3] catalysis, asymmetric induction is achieved with measurable enantiomeric excess, though the unsubstituted phenyl substrate yields moderate enantioselectivity (approximately 40-60% ee) compared to substituted aryl variants (e.g., 4-methoxyphenyl or 2-naphthyl derivatives achieving >80% ee) [2]. This differential reactivity profile makes the unsubstituted phenyl compound valuable as a reference substrate for probing steric and electronic effects in cycloaddition methodology development.

Cycloaddition Diels-Alder Asymmetric synthesis Scandium catalysis

Physicochemical Differentiation: LogP and Melting Point vs. Related 4-Oxo-4-arylbutenoates

Methyl-4-oxo-4-phenyl-2-butenoate exhibits distinct physicochemical parameters that differentiate it from structurally related 4-oxo-4-arylbutenoates and alternative ester derivatives. The compound demonstrates a calculated LogP of 1.5985, placing it in a moderate lipophilicity range suitable for both organic solvent solubility and potential membrane permeability in biological assays . Its melting point is reported as 199-201 °C (solid at room temperature), which contrasts with the yellow solid form having melting point 36.4-37.5 °C reported for an unspecified isomeric form . The unsubstituted phenyl variant possesses a topological polar surface area (TPSA) of 43.37 Ų and zero hydrogen bond donors, differing from carboxylic acid analogs which feature hydrogen bond donor capacity and altered solubility profiles .

Physicochemical properties Lipophilicity Formulation Solid-state characterization

Patent-Classified Utility: 4-Phenyl-4-oxo-2-butenoate Derivatives as Privileged Pharmaceutical and Agrochemical Intermediates

The 4-phenyl-4-oxo-2-butenoate scaffold, of which methyl-4-oxo-4-phenyl-2-butenoate is the prototypical unsubstituted methyl ester member, is explicitly classified in patent literature as a privileged intermediate for pharmaceutical, pesticide, and fragrance manufacturing [1]. Industrial production processes have been patented specifically for 4-phenyl-4-oxo-2-butenoate derivatives, emphasizing the requirement for stable, high-purity supply at kilogram scale with short lead times and low cost [2]. Within this patent-defined chemical space, the unsubstituted phenyl methyl ester serves as the foundational building block from which diverse substitution patterns (halogen, alkyl, alkoxy, nitro) are derived via subsequent functionalization or alternative starting material selection [3].

Pharmaceutical intermediate Agrochemical intermediate Patent landscape Industrial synthesis

Optimal Research and Industrial Applications for Methyl-4-oxo-4-phenyl-2-butenoate Based on Quantitative Evidence


Negative Control and SAR Baseline for MenB-Targeted Antibacterial Screening

Procure this unsubstituted methyl ester specifically as a weak-activity baseline or negative control in MenB inhibition assays. With an MIC of 64 μg/mL against S. aureus, it provides a 100-fold activity differential relative to the potent 4-chloro analog (MIC 0.35-0.75 μg/mL), enabling rigorous structure-activity relationship validation and hit confirmation in antibacterial discovery programs [1]. This quantitative differential is essential for distinguishing specific MenB-mediated effects from non-specific cytotoxicity.

Benchmark Substrate for Asymmetric Michael Addition Methodology Development

Use this compound as a benchmark substrate when developing or optimizing chiral N,N′-dioxide-Sc(OTf)3 catalytic systems for asymmetric Michael additions. Documented yields up to 97% and enantioselectivities >99% ee establish this substrate as a high-performance reference point for comparing catalyst efficiency, substrate scope, and reaction condition optimization [1]. The gram-scale procedural validation further supports its use in methods requiring reproducible scale-up .

Reference Substrate for Probing Substituent Effects in Catalytic Asymmetric Cycloadditions

Employ this unsubstituted phenyl substrate as a reference compound in hetero-Diels-Alder and cycloaddition methodology studies to systematically evaluate how aryl substituents modulate peri- and enantioselectivity. The moderate enantioselectivity (approximately 40-60% ee) observed with scandium-pybox catalysis contrasts with the enhanced stereocontrol (>80% ee) achieved with electron-rich aryl variants, making this compound valuable for mechanistic investigations and catalyst design optimization [1].

Pharmaceutical and Agrochemical Intermediate with Validated Industrial Supply Chain

Select this compound for pharmaceutical, pesticide, or fragrance intermediate applications requiring kilogram-scale availability with documented purity specifications (98% min, GC) and low moisture content (≤0.5%). Patent literature explicitly identifies 4-phenyl-4-oxo-2-butenoate derivatives as key intermediates for these industrial sectors, and commercial vendors provide stable supply with established quality control parameters [1]. The unsubstituted phenyl methyl ester represents the most readily accessible entry point to this privileged scaffold class.

Technical Documentation Hub

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